molecular formula C13H9Cl2FN2O2 B8338477 2-amino-4,6-dichloro-N-(4-fluorophenyl)-3-hydroxybenzamide

2-amino-4,6-dichloro-N-(4-fluorophenyl)-3-hydroxybenzamide

Cat. No. B8338477
M. Wt: 315.12 g/mol
InChI Key: HOFRCSJJZGUQOU-UHFFFAOYSA-N
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Patent
US07692011B2

Procedure details

A suspension of tin (II) chloride hydrate (8.8 g, 0.039 mol), 4,6-dichloro-N-(4-fluorophenyl)-3-hydroxy-2-nitrobenzamide (2.7 g, 0.008 mol) and EtOH (70 mL) was heated at 70° C. for 1 h and left to cool to room temperature. The mixture was poured onto ice, basified to pH 8 (sat'd NaHCO3), and stirred at room temperature for 1.5 h before re-acidifying to pH 6.5 with glacial HOAc. The suspension was filtered; the filtrate was concentrated to give a beige solid. The beige solid was combined with the filter cake and extracted with hot ethyl acetate (5×). The extracts were combined to provide 2-amino-4,6-dichloro-N-(4-fluorophenyl)-3-hydroxybenzamide as a solid (2.0 g, 79%).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[Sn](Cl)Cl.[Cl:5][C:6]1[CH:21]=[C:20]([Cl:22])[C:9]([C:10]([NH:12][C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)=[O:11])=[C:8]([N+:23]([O-])=O)[C:7]=1[OH:26].CCO.C([O-])(O)=O.[Na+]>CC(O)=O>[NH2:23][C:8]1[C:7]([OH:26])=[C:6]([Cl:5])[CH:21]=[C:20]([Cl:22])[C:9]=1[C:10]([NH:12][C:13]1[CH:14]=[CH:15][C:16]([F:19])=[CH:17][CH:18]=1)=[O:11] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
O.[Sn](Cl)Cl
Name
Quantity
2.7 g
Type
reactant
Smiles
ClC1=C(C(=C(C(=O)NC2=CC=C(C=C2)F)C(=C1)Cl)[N+](=O)[O-])O
Name
Quantity
70 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
The mixture was poured onto ice
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a beige solid
EXTRACTION
Type
EXTRACTION
Details
extracted with hot ethyl acetate (5×)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)NC2=CC=C(C=C2)F)C(=CC(=C1O)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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